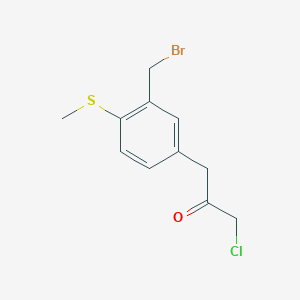
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure, characterized by the presence of bromomethyl, methylthio, and chloropropanone groups
Métodos De Preparación
The synthesis of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylthio group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methylthio group may also play a role in the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(3-(Chloromethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one: This compound has a chloromethyl group instead of a bromomethyl group, which may affect its reactivity and applications.
1-(3-(Bromomethyl)-4-(ethylthio)phenyl)-3-chloropropan-2-one: The presence of an ethylthio group instead of a methylthio group can influence the compound’s chemical properties and biological activity.
1-(3-(Bromomethyl)-4-(methylthio)phenyl)-3-bromopropan-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12BrClOS |
|---|---|
Peso molecular |
307.63 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-3-2-8(4-9(11)6-12)5-10(14)7-13/h2-4H,5-7H2,1H3 |
Clave InChI |
CKLSRYIASWTPKN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)CC(=O)CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


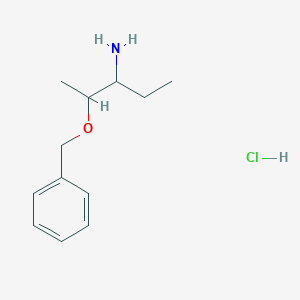
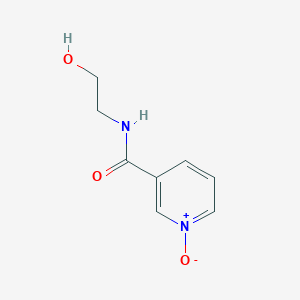
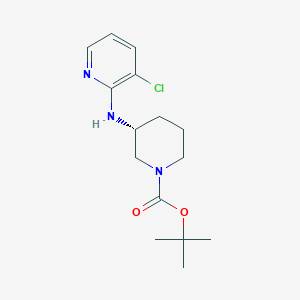
![4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
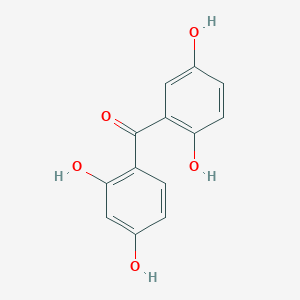
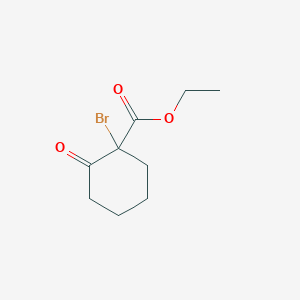
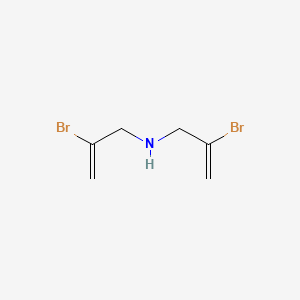
![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)

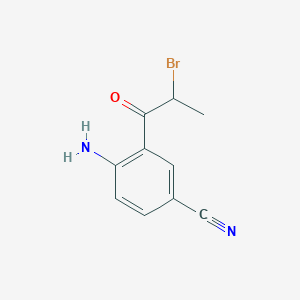
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)
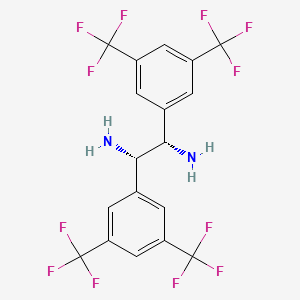
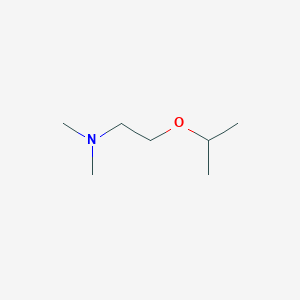
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)
